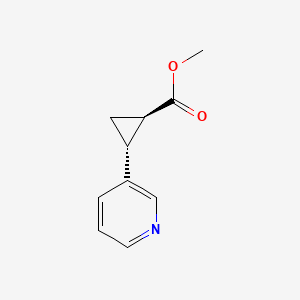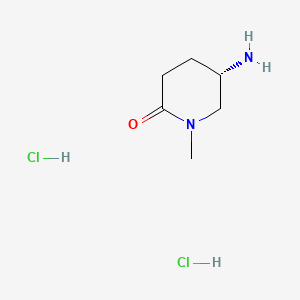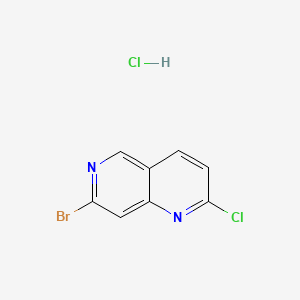
7-Bromo-2-chloro-1,6-naphthyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-chloro-1,6-naphthyridine hydrochloride is a chemical compound with the molecular formula C8H4BrClN2·HCl It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-chloro-1,6-naphthyridine hydrochloride typically involves the halogenation of 1,6-naphthyridine. One common method includes the bromination and chlorination of 1,6-naphthyridine under controlled conditions. The reaction is carried out in the presence of bromine and chlorine sources, often using solvents like acetic acid or dichloromethane. The reaction temperature and time are carefully monitored to ensure the desired substitution pattern on the naphthyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-2-chloro-1,6-naphthyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
7-Bromo-2-chloro-1,6-naphthyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a tool for studying biological pathways and interactions due to its ability to interact with various biomolecules.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-chloro-1,6-naphthyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but often include interactions with nucleic acids or proteins, leading to the modulation of biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-chloro-1,8-naphthyridine: Another halogenated naphthyridine with similar properties but different substitution pattern.
1,5-Naphthyridine Derivatives: Compounds with similar core structure but different functional groups, used in various chemical and biological applications.
Uniqueness
7-Bromo-2-chloro-1,6-naphthyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in multiple scientific fields.
Propriétés
Formule moléculaire |
C8H5BrCl2N2 |
|---|---|
Poids moléculaire |
279.95 g/mol |
Nom IUPAC |
7-bromo-2-chloro-1,6-naphthyridine;hydrochloride |
InChI |
InChI=1S/C8H4BrClN2.ClH/c9-7-3-6-5(4-11-7)1-2-8(10)12-6;/h1-4H;1H |
Clé InChI |
WXNWPEPALBRGFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=CC(=NC=C21)Br)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


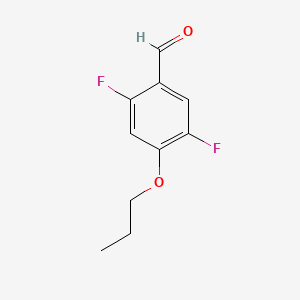


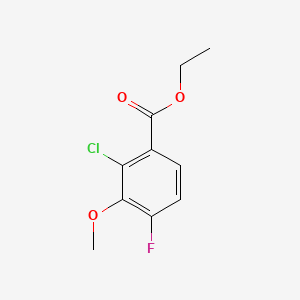
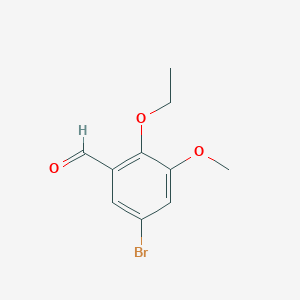
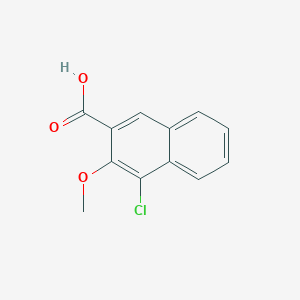
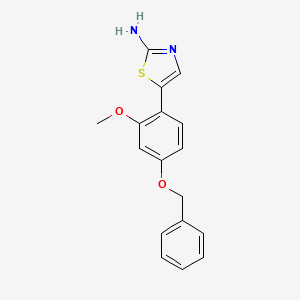
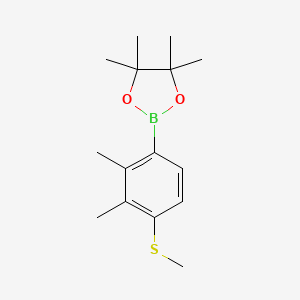
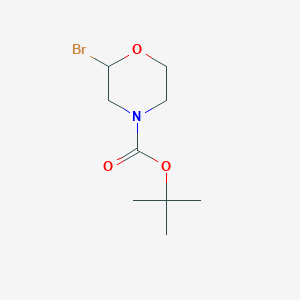
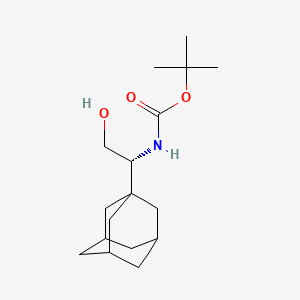
![3-Benzyl 8-(tert-butyl) (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B14024274.png)

